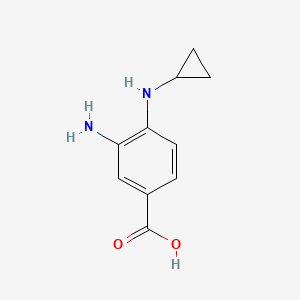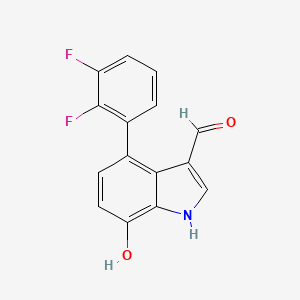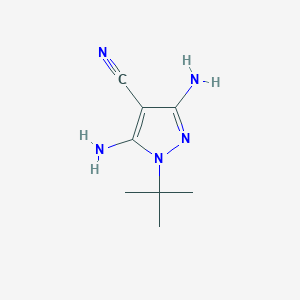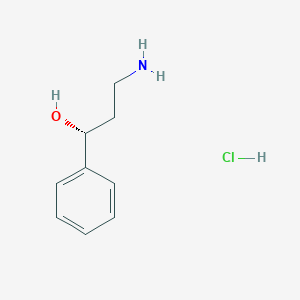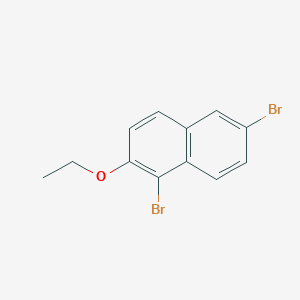
1,6-Dibromo-2-ethoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dibromo-2-ethoxynaphthalene is an organic compound with the molecular formula C12H10Br2O and a molecular weight of 330.02 g/mol . It is a derivative of naphthalene, characterized by the presence of two bromine atoms and an ethoxy group attached to the naphthalene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
1,6-Dibromo-2-ethoxynaphthalene can be synthesized through the bromination of 2-ethoxynaphthalene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 1 and 6 positions of the naphthalene ring.
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1,6-Dibromo-2-ethoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxyl, amino, or alkyl groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex aromatic compounds.
Common reagents used in these reactions include nucleophiles like sodium hydroxide (NaOH), reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents like potassium permanganate (KMnO4) . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,6-Dibromo-2-ethoxynaphthalene is utilized in various scientific research applications, including:
Biology and Medicine: The compound is studied for its potential biological activities and as a precursor for the synthesis of bioactive molecules.
Mécanisme D'action
The mechanism of action of 1,6-Dibromo-2-ethoxynaphthalene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and ethoxy group on the naphthalene ring influence the compound’s reactivity and interaction with other molecules. The specific molecular pathways and targets depend on the context of its application, such as in chemical synthesis or biological studies .
Comparaison Avec Des Composés Similaires
1,6-Dibromo-2-ethoxynaphthalene can be compared with other brominated naphthalene derivatives, such as:
1,3-Dibromonaphthalene: Similar in structure but with bromine atoms at different positions, leading to different reactivity and applications.
1,4-Dibromo-2-ethoxynaphthalene: Another isomer with bromine atoms at the 1 and 4 positions, which may exhibit different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which affects its chemical behavior and suitability for various applications .
Propriétés
Formule moléculaire |
C12H10Br2O |
|---|---|
Poids moléculaire |
330.01 g/mol |
Nom IUPAC |
1,6-dibromo-2-ethoxynaphthalene |
InChI |
InChI=1S/C12H10Br2O/c1-2-15-11-6-3-8-7-9(13)4-5-10(8)12(11)14/h3-7H,2H2,1H3 |
Clé InChI |
IRKBQAVLKMZDKX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C2=C(C=C1)C=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


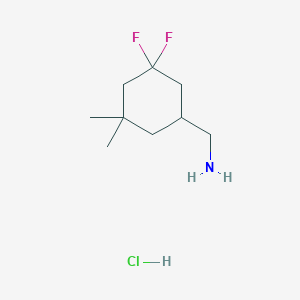


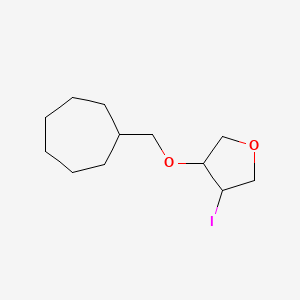
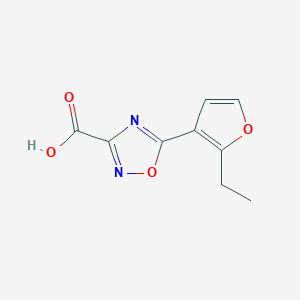
![(1R,2R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-(1-hydroxy-2,2,2-triphenylethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B13090371.png)
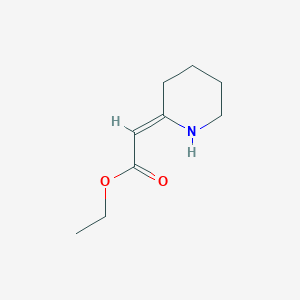
![2-(2-Oxa-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione](/img/structure/B13090380.png)
![1-[2-(1H-Imidazol-1-yl)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13090384.png)
